2-(4-{[(2-FLUOROANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID
Overview
Description
2-(4-{[(2-FLUOROANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID is an organic compound with the molecular formula C14H12FNO3 It is a derivative of benzoic acid and contains a fluorinated aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-{[(2-FLUOROANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID typically involves the reaction of 2-fluoroaniline with a suitable acylating agent to form the corresponding amide. This intermediate is then coupled with a benzoic acid derivative under appropriate conditions to yield the final product. Common reagents used in these reactions include acyl chlorides, anhydrides, and coupling agents such as EDCI or DCC.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-(4-{[(2-FLUOROANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-{[(2-FLUOROANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-{[(2-FLUOROANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aniline moiety can enhance binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by forming stable complexes with the active site or by interfering with substrate binding.
Comparison with Similar Compounds
- 2-[(4-Fluoroanilino)carbonyl]benzoic acid
- 4-(2-Fluorophenylcarbamoyl)phenylboronic acid
- 2-(4-{[(2-Methylphenyl)carbamoyl]amino}phenyl)acetic acid
Comparison: Compared to similar compounds, 2-(4-{[(2-FLUOROANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in medicinal chemistry.
Properties
IUPAC Name |
2-[4-[(2-fluorophenyl)carbamoylamino]phenyl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3/c16-12-3-1-2-4-13(12)18-15(21)17-11-7-5-10(6-8-11)9-14(19)20/h1-8H,9H2,(H,19,20)(H2,17,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXRJRZOFUKPEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)CC(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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